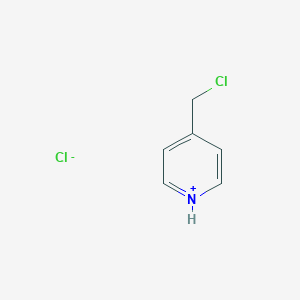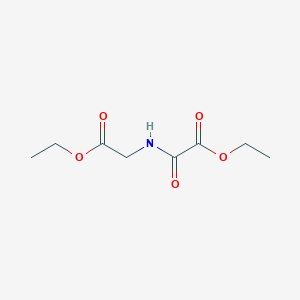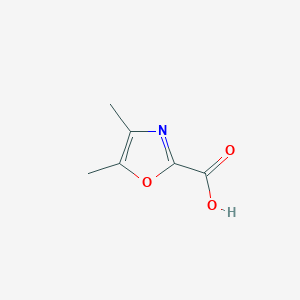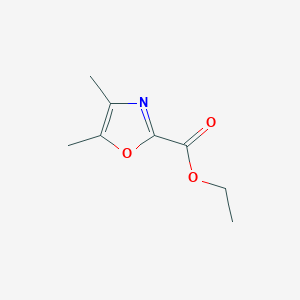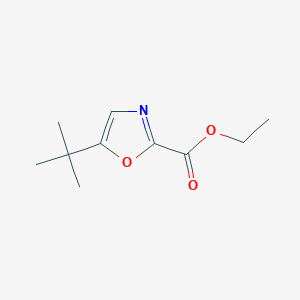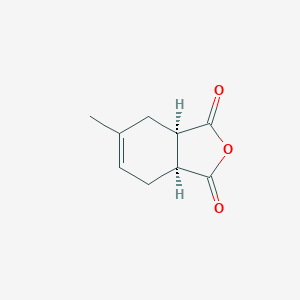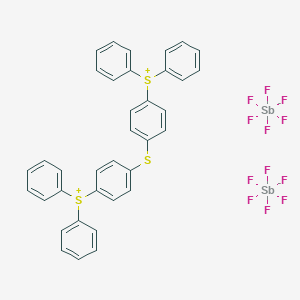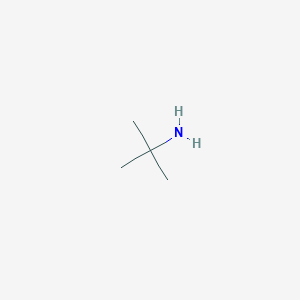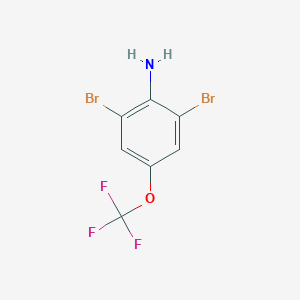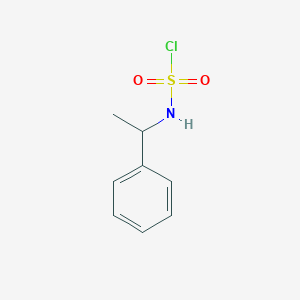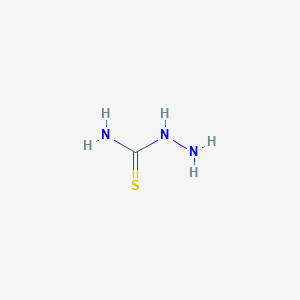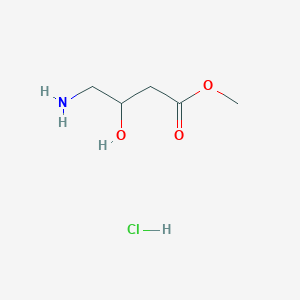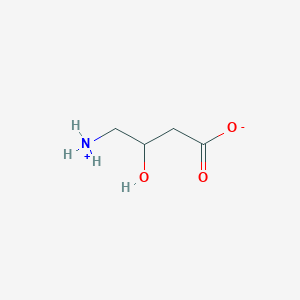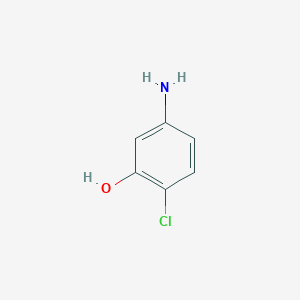
2-Chloro-5-aminophenol
概述
描述
Synthesis Analysis
The synthesis of 2-Chloro-5-aminophenol and related compounds involves several chemical reactions, including condensation, nitration, catalytic reduction, and high-pressure hydrolysis. For example, a derivative compound was synthesized from N,N-diethylsalicylaldehyde and 4-chloro-2-aminophenol in acidic medium, demonstrating the compound's versatility in forming complexes with transition metals through condensation reactions (Abbas et al., 2020). Additionally, the synthesis process can utilize microwave methods for improved yield, highlighting modern techniques in chemical synthesis (Singh et al., 2015).
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-aminophenol and its derivatives is characterized by various spectroscopic methods, including UV-Vis, IR, and NMR spectroscopy. These analyses reveal the compound's ability to coordinate with metal ions via OH groups and azomethine nitrogen atom, acting as a tridentate ligand (Abbas et al., 2020). Crystal structure analysis further provides insight into the planar conformation and stabilization through weak intermolecular interactions (Sharmila et al., 2016).
Chemical Reactions and Properties
2-Chloro-5-aminophenol undergoes various chemical reactions, including cyclization and aromatic ring cleavage, under specific conditions. These reactions highlight its reactivity and potential for forming complex structures, such as when reacting with molecular oxygen to form dinuclear iron complexes with furan derivatives as oxidative aromatic C-C bond cleavage products (Paul et al., 2017).
科学研究应用
Energy and Materials Recycling : 2-Chloro-5-aminophenol, similar to electron-shuttling mediators like 2-aminophenol, can enhance reductive decolorization and bioelectricity generation in dye-bearing microbial fuel cells, which is valuable for energy and materials recycling (Chen et al., 2013).
Anticancer Activity : Derivatives of 2-Chloro-5-aminophenol, like 4-chloro-2-[5-(diethylamino)-2-hydroxybenzylidene]amino-phenol, have been found to exhibit moderate in vitro anticancer activity against HeLa cells (Abbas et al., 2020).
Quality Control in Pharmaceuticals : The compound is used in spectrofluorimetric methods for determining impurities, such as in the quality control of chlordiazepoxide hydrochloride (Szekelhidi et al., 1989).
Wastewater Treatment : It's involved in the degradation of pollutants in wastewater treatment processes. Techniques like hydrodynamic cavitation, UV photolysis, and ozonation have been effective in degrading 2-Chloro-5-aminophenol for water purification (Barik & Gogate, 2016).
Bioremediation : Certain bacterial strains, like Arthrobacter sp. SPG, can degrade 2-Chloro-5-aminophenol, indicating its potential use in bioremediation of contaminated sites (Arora et al., 2014).
Chemical Synthesis and Analysis : This compound is used in the synthesis of various chemicals and in analytical processes, such as the synthesis of benzoxazoles (Mayo et al., 2014).
Antimicrobial and Antidiabetic Applications : 4-Aminophenol derivatives, which are structurally similar to 2-Chloro-5-aminophenol, show broad-spectrum antimicrobial and antidiabetic activities, suggesting potential pharmaceutical and food additive uses (Rafique et al., 2022).
安全和危害
属性
IUPAC Name |
5-amino-2-chlorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO/c7-5-2-1-4(8)3-6(5)9/h1-3,9H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCNCRWPXOTDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1073369 | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-aminophenol | |
CAS RN |
6358-06-1 | |
| Record name | 5-Amino-2-chlorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6358-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006358061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 5-amino-2-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1073369 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-2-chlorophenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

